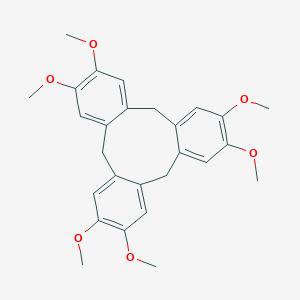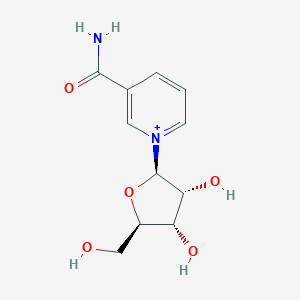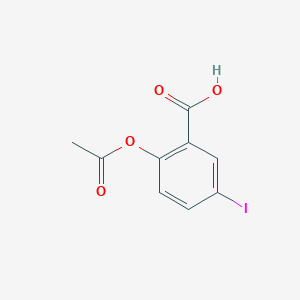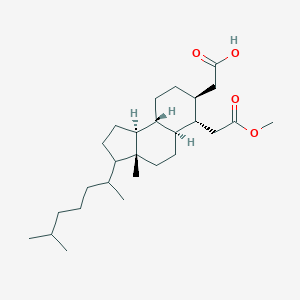
Ethyl trans-4-ethoxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl trans-4-ethoxycinnamate is an organic compound with the chemical formula C13H16O3. It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group attached to the para position of the phenyl ring. This compound is known for its sweet, fragrant odor and is commonly used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl trans-4-ethoxycinnamate is typically synthesized through an esterification reaction. The process involves the reaction of p-ethoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to reflux to facilitate the esterification process. After the reaction is complete, the product is purified through distillation and recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl p-ethoxycinnamate follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-4-ethoxycinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ethyl p-hydroxycinnamate, ethyl p-aminocinnamate, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Ethyl trans-4-ethoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl p-ethoxycinnamate involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, ethyl p-ethoxycinnamate can reduce inflammation and potentially inhibit tumor growth .
Comparison with Similar Compounds
Ethyl trans-4-ethoxycinnamate can be compared with other cinnamate derivatives such as:
Ethyl p-methoxycinnamate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl cinnamate: Lacks the ethoxy group and is primarily used in the fragrance industry.
Methyl p-ethoxycinnamate: Similar to ethyl p-ethoxycinnamate but with a methyl group instead of an ethyl group.
The uniqueness of ethyl p-ethoxycinnamate lies in its specific functional groups, which confer distinct chemical properties and biological activities .
Properties
CAS No. |
1504-69-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
XFRWZVXVZIQXFI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC |
| 1504-69-4 75332-46-6 |
|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















